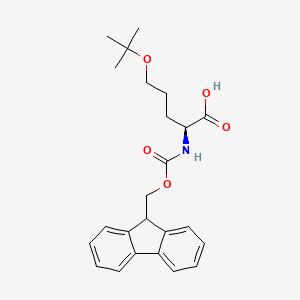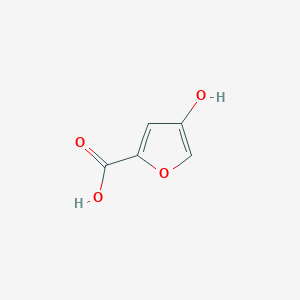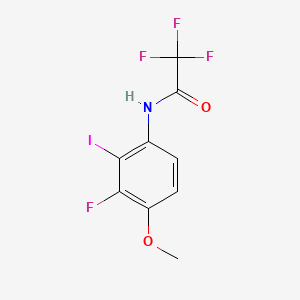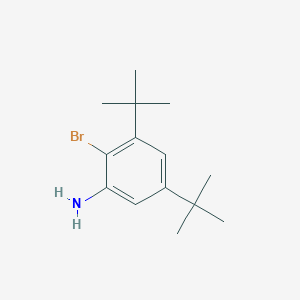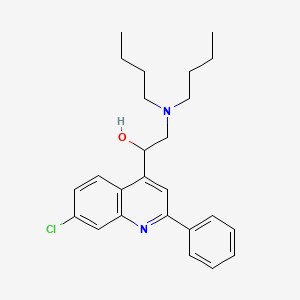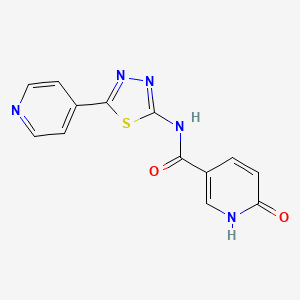![molecular formula C16H11BrFN3 B14020624 5-Bromo-2-(3-fluorophenyl)-[3,4'-bipyridin]-6-amine](/img/structure/B14020624.png)
5-Bromo-2-(3-fluorophenyl)-[3,4'-bipyridin]-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-(3-fluorophenyl)-[3,4’-bipyridin]-6-amine is a complex organic compound that belongs to the class of bipyridine derivatives. This compound is characterized by the presence of a bromine atom at the 5th position and a fluorophenyl group at the 2nd position on the bipyridine ring. It is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(3-fluorophenyl)-[3,4’-bipyridin]-6-amine typically involves multiple steps, including halogenation, coupling reactions, and amination. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated bipyridine under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran.
Industrial Production Methods
For industrial production, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of tubular diazotization reaction technology can improve the stability and yield of the intermediate diazonium salts, which are crucial for the subsequent coupling reactions .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(3-fluorophenyl)-[3,4’-bipyridin]-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding carboxylic acid, while reduction may produce a fully hydrogenated bipyridine derivative.
Scientific Research Applications
5-Bromo-2-(3-fluorophenyl)-[3,4’-bipyridin]-6-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with metal ions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts for various chemical processes.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(3-fluorophenyl)-[3,4’-bipyridin]-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. For example, it may inhibit certain kinases involved in cell signaling, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-(3-bromo-2-fluorophenyl)pyrimidine
- 3-Bromo-N-(3-fluorophenyl)benzenesulfonamide
- 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene
Uniqueness
Compared to similar compounds, 5-Bromo-2-(3-fluorophenyl)-[3,4’-bipyridin]-6-amine is unique due to its specific substitution pattern on the bipyridine ring, which may confer distinct biological activities and chemical reactivity. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C16H11BrFN3 |
|---|---|
Molecular Weight |
344.18 g/mol |
IUPAC Name |
3-bromo-6-(3-fluorophenyl)-5-pyridin-4-ylpyridin-2-amine |
InChI |
InChI=1S/C16H11BrFN3/c17-14-9-13(10-4-6-20-7-5-10)15(21-16(14)19)11-2-1-3-12(18)8-11/h1-9H,(H2,19,21) |
InChI Key |
AHHLSPWWQSTKCN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NC(=C(C=C2C3=CC=NC=C3)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


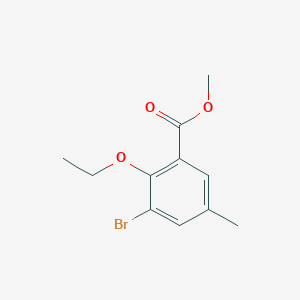
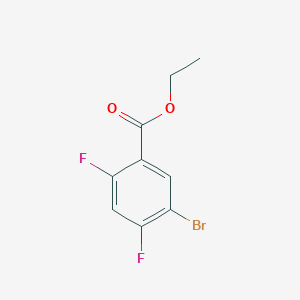
![2-(1,3-Benzodioxol-5-YL)-2-[4-(diethylamino)anilino]-1-phenylethanone hydrochloride](/img/structure/B14020554.png)

